molecular formula C8H6F3NO2 B1455874 2-(Difluoromethoxy)-5-fluorobenzamide CAS No. 1240256-77-2

2-(Difluoromethoxy)-5-fluorobenzamide

Número de catálogo: B1455874
Número CAS: 1240256-77-2
Peso molecular: 205.13 g/mol
Clave InChI: YVAGFUXIMXZUHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Difluoromethoxy)-5-fluorobenzamide is a high-purity, fluorinated organic compound supplied with a minimum purity of 97% . It is characterized by the molecular formula C 8 H 6 F 3 NO 2 and a molecular weight of 205.14 g/mol, and is registered under CAS Number 1240256-77-2 . This compound belongs to the class of fluorinated benzamides, which are highly valued in medicinal and organic chemistry as crucial building blocks for the synthesis of more complex molecules. Specifically, its structure, featuring a benzamide core with difluoromethoxy and fluorine substituents, makes it a promising intermediate for drug discovery projects . Researchers utilize this compound to develop potential pharmacologically active molecules, including receptor ligands and enzyme inhibitors. The presence of the difluoromethoxy group is a common strategy in drug design to modulate the metabolic stability and lipophilicity of candidate drugs . Furthermore, the 2-amino-benzamide scaffold, present in related compounds like 2-Amino-5-fluorobenzamide, is known to be of significant interest in chemical research . As with many specialized biochemicals, this product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions.

Propiedades

IUPAC Name

2-(difluoromethoxy)-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAGFUXIMXZUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-(Difluoromethoxy)-5-fluorobenzamide generally follows a sequence of functional group transformations on a fluorinated aromatic ring, involving:

  • Introduction of the difluoromethoxy group (-OCHF2)
  • Functionalization at the 5-position with a fluorine atom
  • Conversion of the aromatic precursor to the benzamide moiety (-CONH2)

The synthetic route often involves intermediate formation of esters or acid chlorides, followed by amidation.

Key Preparation Steps and Conditions

Starting Materials and Intermediates

  • Starting aromatic compounds : Fluorinated anilines or fluoro-substituted benzoates are common starting points. For example, 2-(Difluoromethoxy)-4-(perfluoropropan-2-yl) aniline has been used as a precursor in related syntheses.
  • Intermediates : Esters such as methyl 2-fluoro-3-aminobenzoate or related derivatives are prepared or obtained commercially and then converted to benzamide derivatives.

Introduction of Difluoromethoxy Group

  • The difluoromethoxy group is introduced via nucleophilic substitution or fluorination reactions on appropriate aromatic precursors.
  • Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) at moderate temperatures (60–100 °C) to facilitate substitution reactions.

Amidation Reaction

  • Conversion of ester or acid chloride intermediates to benzamide is achieved by reaction with ammonia or amines.
  • Amidation is often carried out in solvents like ethanol or dichloromethane, sometimes with bases such as triethylamine to neutralize generated acids.
  • Typical reaction times range from 1 to 4 hours, with temperatures from room temperature to reflux conditions (up to 120 °C).

Detailed Example Procedure

A representative synthesis procedure for a closely related compound (meta-diamide with difluoromethoxy group) is as follows:

Step Reagents & Conditions Yield (%) Notes
a) Nucleophilic substitution DMF, 60 °C, 2 h 68 Introduction of difluoromethoxy group
b) Halogen exchange KI, acetonitrile, 90 °C, 4 h 69–81 Fluorination or halogen substitution
c) Reduction Fe, NH4Cl, EtOH/H2O, 95 °C, 2 h 87–96 Reduction of nitro to amine
d) Reductive amination NaBH(OAc)3, AcOH, DCE, RT, 4 h 65–77 Formation of amine intermediates
e) Amidation Pyridine, toluene, 120 °C, 4 h 72–90 Formation of benzamide
f) Hydroxylamine treatment NH2OH·HCl, Et3N, EtOH, 90 °C, 2 h 53–87 Formation of oxadiazole intermediates
g) Final coupling DMF, Et3N, 100 °C, 4 h 23–97 Final amide formation

Note: The yields vary depending on the exact substituents and reaction scale.

Purification and Characterization

  • Purification is typically performed by flash column chromatography using silica gel with hexane/ethyl acetate mixtures as eluents.
  • The purity and structure confirmation employ:
  • Melting points are recorded to assess compound purity and consistency.

Additional Preparation Notes

  • The reaction pH is carefully controlled, especially during hydrolysis and amidation steps, often adjusted to neutral (pH 7–8) after reaction completion to facilitate extraction and purification.
  • Use of bases such as triethylamine or sodium bicarbonate is common to neutralize acid by-products.
  • Solvents like methanol, ethanol, dichloromethane, and acetonitrile are commonly used depending on the step.
  • Reaction monitoring is done by Thin Layer Chromatography (TLC) to determine completion.

Summary Table of Preparation Conditions

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Remarks
1 Difluoromethoxy introduction DMF, 60 °C 60 °C 2 h ~68 Nucleophilic substitution
2 Halogen exchange KI, acetonitrile, 90 °C 90 °C 4 h 69–81 Halogen substitution
3 Reduction Fe, NH4Cl, EtOH/H2O 95 °C 2 h 87–96 Nitro to amine reduction
4 Reductive amination NaBH(OAc)3, AcOH, DCE RT 4 h 65–77 Amine formation
5 Amidation Pyridine, toluene 120 °C 4 h 72–90 Benzamide formation
6 Hydroxylamine treatment NH2OH·HCl, Et3N, EtOH 90 °C 2 h 53–87 Oxadiazole intermediate prep
7 Final coupling DMF, Et3N 100 °C 4 h 23–97 Final amide synthesis

Research Findings and Optimization

  • Yields can be optimized by controlling temperature and reaction time precisely.
  • Choice of solvent and base significantly affects the reaction efficiency and purity.
  • Multi-step syntheses require careful intermediate purification to avoid carryover impurities.
  • High yields (up to 97%) have been reported for the final amide formation step under optimized conditions.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Difluoromethoxy)-5-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

2-(Difluoromethoxy)-5-fluorobenzamide has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or modulation of receptor functions, thereby exerting its biological effects .

Comparación Con Compuestos Similares

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Structure : Contains a benzamide core with multiple substituents:
    • 4-bromo, 5-fluoro, and 2-oxytrifluoropropyl groups.
    • A 2-chloro-6-fluorophenylamine moiety as the amide substituent.
  • Synthesis : Prepared via reaction of 4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoyl chloride with 2-chloro-6-fluoroaniline, achieving a 90% yield .
  • Key Differences: Greater structural complexity due to bromine and trifluoropropyl groups. Higher molecular weight (C₁₇H₁₀BrClF₄NO₂ vs. C₈H₆F₃NO₂). Designed for agrochemical applications, unlike the discontinued status of this compound .

N-(Substituted Phenyl) Benzamides

  • General Features : Many fluorinated benzamides (e.g., EP 3 532 474 B1 derivatives) prioritize halogenation (e.g., Br, Cl) and trifluoromethyl/trifluoropropyl groups to enhance bioactivity and stability .

Halogenated Benzoic Acids

2,4-Dichloro-5-fluorobenzoic Acid

  • Structure : A benzoic acid derivative with 2,4-dichloro and 5-fluoro substituents.
  • Applications : Intermediate in agrochemicals and pharmaceuticals (e.g., synthesis of herbicides or antifungal agents) .
  • Comparison :

    Property This compound 2,4-Dichloro-5-fluorobenzoic Acid
    Functional Group Amide (-CONH₂) Carboxylic acid (-COOH)
    Solubility Likely lower (amide group) Higher (ionizable -COOH)
    Synthetic Utility Discontinued Actively used
    Substituent Effects Electron-withdrawing -OCF₂H Strongly electron-withdrawing Cl

Benzimidazole Derivatives

5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole

  • Structure : A benzimidazole core with 5-difluoromethoxy and 2-mercapto groups.
  • Application : Intermediate in pantoprazole synthesis (a proton-pump inhibitor) .
  • Contrast :
    • The benzimidazole core confers aromatic heterocyclic rigidity, enhancing binding to biological targets.
    • The thiol (-SH) group increases reactivity compared to the inert amide group in this compound.

Actividad Biológica

2-(Difluoromethoxy)-5-fluorobenzamide is an organic compound notable for its unique structural features, including difluoromethoxy and fluorobenzamide functional groups. This compound has garnered attention in the fields of medicinal chemistry and agrochemicals due to the biological activity often associated with fluorinated compounds. The incorporation of fluorine can enhance metabolic stability and bioactivity, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C9_{9}H7_{7}F3_{3}N2_{2}O, with a molecular weight of approximately 220.16 g/mol. Its structure is characterized by a benzamide core substituted with difluoromethoxy and fluorine groups, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine enhances the compound's capacity to form strong hydrogen bonds with enzymes or receptors, potentially leading to inhibition or modulation of their activity. The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of antithrombotic therapies targeting coagulation factor XI (FXIa) .

Antithrombotic Properties

Recent studies have explored the potential of this compound as a reversible inhibitor of FXIa, which is implicated in thrombosis without significantly affecting hemostasis. This dual action could allow for effective antithrombotic therapy with reduced bleeding risks . The compound's structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance potency and selectivity.

Anticancer Activity

In addition to its anticoagulant properties, this compound has been evaluated for anticancer activity. Preliminary data suggest that compounds with similar structural motifs may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the biological profile of this compound better, a comparison with related compounds is essential. Below is a summary table highlighting key differences:

Compound NameStructural FeaturesBiological Activity
This compound Difluoromethoxy, Fluoro groupFXIa inhibitor, anticancer potential
2-(Trifluoromethoxy)-5-fluorobenzamide Trifluoro groupAnticancer activity
2-(Difluoromethoxy)-4-fluorobenzamide Difluoromethoxy, Fluoro groupModerate enzyme inhibition
2-(Difluoromethoxy)-5-chlorobenzamide Difluoromethoxy, Chloro groupInsecticidal properties

This table illustrates how variations in halogen substitution can affect both the biological activity and the pharmacological profile of similar compounds.

Case Studies and Research Findings

  • FXIa Inhibition Study : A study aimed at developing orally bioavailable FXIa inhibitors identified this compound as a promising candidate due to its favorable binding interactions with the target enzyme . Lead optimization led to compounds exhibiting IC50_{50} values in the low micromolar range.
  • Anticancer Screening : In vitro assays conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity, suggesting a potential mechanism involving apoptosis induction .
  • Insecticidal Activity : Related studies on benzamides have shown that compounds similar to this compound can bind effectively to GABA receptors in insects, indicating potential applications in pest control .

Q & A

Basic Question: What are the optimized synthetic routes for 2-(Difluoromethoxy)-5-fluorobenzamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution to introduce the difluoromethoxy group, followed by amidation. Key steps include:

  • Step 1: Fluorination of a precursor (e.g., 5-fluoro-2-hydroxybenzamide) using chlorodifluoromethane (ClCF₂H) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
  • Step 3: Amidation using a coupling agent (e.g., HATU or EDC) with a carbodiimide in dichloromethane.

Optimization Tips:

  • Monitor reaction progress with TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc).
  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • For scalability, replace ClCF₂H with safer reagents like difluoromethyl triflate .

Basic Question: Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for the difluoromethoxy (-OCF₂H) proton signal as a triplet (δ 6.2–6.5 ppm, J = 72 Hz) and aromatic protons (δ 7.1–7.8 ppm) .
    • ¹⁹F NMR: Distinct signals for -OCF₂H (δ -55 to -60 ppm) and aromatic fluorine (δ -110 to -115 ppm) .
  • HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity (>98%) and molecular ion peak [M+H]⁺ (calculated m/z: 232.04) .
  • FT-IR: Key peaks include C=O stretch (1680–1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Basic Question: How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Lipophilicity Assessment: Measure logP values using reversed-phase HPLC; compare with analogs to infer membrane permeability .
  • Enzyme Inhibition Assays: Screen against kinases (e.g., GSK-3β) or proteases using fluorogenic substrates. Include controls with non-fluorinated analogs to isolate fluorine effects .
  • Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Correlate results with structural analogs (e.g., 5-Difluoromethoxy-2-nitrobenzaldehyde) to identify substituent-specific trends .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

Methodological Answer:
Contradictions may arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR: Conduct experiments at 25°C and -40°C to detect dynamic processes (e.g., rotamers) .
  • 2D NMR (COSY, HSQC): Map coupling networks to confirm assignments. For example, distinguish overlapping aromatic protons using HSQC correlations .
  • Computational Modeling: Compare experimental ¹H/¹⁹F shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

Advanced Question: What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Replace the difluoromethoxy group with trifluoromethoxy (-OCF₃) to assess metabolic stability .
    • Modify the benzamide moiety with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
  • Docking Simulations: Use AutoDock Vina to predict binding modes with target proteins (e.g., benzimidazole-based enzymes). Prioritize derivatives with lower binding energies (<-8 kcal/mol) .

Advanced Question: How can impurity profiles be controlled during large-scale synthesis?

Methodological Answer:

  • HPLC Method Validation: Use a USP Pantoprazole method (C18 column, 0.1% phosphoric acid/acetonitrile gradient) to detect sulfone and sulfoxide byproducts (retention time: 8–12 min) .
  • Quality Control Limits: Set thresholds for impurities (<0.15% for any individual byproduct) based on ICH guidelines .
  • Process Optimization: Reduce over-oxidation by limiting reaction time (≤2 hrs) and using milder oxidizing agents (e.g., H₂O₂ instead of mCPBA) .

Advanced Question: What strategies address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Metabolic Stability Assays: Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Pharmacokinetic Profiling: Conduct bioavailability studies in rodents (IV vs. oral administration) to calculate AUC and half-life. Compare with analogs (e.g., 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene) to optimize logD values .
  • Formulation Adjustments: Use nanoemulsions or cyclodextrin complexes to enhance solubility if poor absorption is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethoxy)-5-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethoxy)-5-fluorobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.